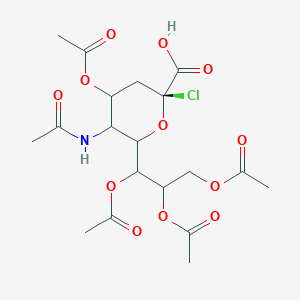![molecular formula C15H22N2O3 B14604300 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate CAS No. 60809-88-3](/img/structure/B14604300.png)
2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a beta-alanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate typically involves the esterification of 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethanol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: An organic compound with a similar structure but different functional groups.
Ethyl acetate: A simpler ester with a similar ester functional group but lacking the beta-alanyl and phenyl groups.
Uniqueness
2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate is unique due to its combination of an ethyl group, a phenyl group, and a beta-alanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
60809-88-3 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-[3-(N-ethylanilino)propanoylamino]ethyl acetate |
InChI |
InChI=1S/C15H22N2O3/c1-3-17(14-7-5-4-6-8-14)11-9-15(19)16-10-12-20-13(2)18/h4-8H,3,9-12H2,1-2H3,(H,16,19) |
InChI Key |
JLSGIFNJSUXBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)NCCOC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)






